molecular formula C19H18ClNO3 B2399508 5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-71-0

5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2399508
CAS No.: 853751-71-0
M. Wt: 343.81
InChI Key: NHIZOMANDAHMEY-UHFFFAOYSA-N
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Description

5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is part of the indole derivative family, known for their diverse biological activities.

Preparation Methods

The synthesis of 5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol. The major products formed from these reactions are typically tricyclic indole derivatives .

Scientific Research Applications

This compound has been studied for its potential therapeutic applications, particularly in the field of antiviral research. It has shown potent inhibitory activities against viruses, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of 5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. While detailed pathways are still under investigation, its antiviral activity suggests it may interfere with viral replication processes .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as 5’-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one. These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its specific chloro and phenethyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5'-chloro-1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-15-7-8-17-16(13-15)19(23-11-4-12-24-19)18(22)21(17)10-9-14-5-2-1-3-6-14/h1-3,5-8,13H,4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIZOMANDAHMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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